N,N,6-trimethyl-1H-benzimidazol-2-amine
Description
N,N,6-Trimethyl-1H-benzimidazol-2-amine (CAS 29096-75-1 and 22704-51-4) is a benzimidazole derivative featuring methyl substitutions at the N1, N3, and C6 positions. Its structure (SMILES: CNC1NC2=C(C=C(C=C2)C)C) includes a benzimidazole core, a bicyclic system with fused benzene and imidazole rings. This compound is of interest in medicinal chemistry and materials science due to the benzimidazole scaffold's prevalence in bioactive molecules .
Properties
IUPAC Name |
N,N,6-trimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7-4-5-8-9(6-7)12-10(11-8)13(2)3/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKRKTVPCOWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319772 | |
| Record name | N,N,6-trimethyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22704-51-4 | |
| Record name | NSC350160 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,6-trimethyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of N,N,6-trimethyl-1H-benzimidazol-2-amine with structurally related compounds:
Substituent Position and Electronic Effects
- In contrast, the N,N,6-trimethyl derivative’s methyl groups donate electrons, reducing ring electrophilicity. The chlorine substituent may also confer antibacterial activity, as seen in similar halogenated benzimidazoles .
- 6-Nitro-1H-benzimidazol-2-amine (CAS 6232-92-4) : The nitro group at C6 strongly withdraws electrons, making the compound more polar and reactive. This contrasts with the C6 methyl group in the target compound, which increases hydrophobicity. Nitro derivatives are often intermediates for further functionalization but may pose toxicity risks due to nitro group reduction .
- N,N-Dimethyl-6-nitro-1H-benzimidazol-2-amine (CAS 5955-71-5): Combines N,N-dimethylation with a nitro group at C6. The dimethylamine enhances solubility in organic solvents compared to the non-methylated nitro analog, while the nitro group retains reactivity. This hybrid structure highlights how mixed substituents balance electronic and solubility properties .
Functional Group Diversity
- N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine : Features a thiazole ring connected via a methylene group. The thiazole introduces additional hydrogen-bonding sites and π-π stacking capacity, which are absent in the target compound. Such derivatives are explored for metal-catalyzed C–H functionalization due to their N,O-bidentate directing groups .
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine : Incorporates a pyrimidine ring linked to the benzimidazole. The pyrimidine’s electron-deficient nature facilitates intermolecular hydrogen bonding (e.g., N–H⋯N interactions), as observed in crystallographic studies. This contrasts with the target compound’s lack of extended conjugation .
Data Table: Key Properties of Selected Benzimidazole Derivatives
| Compound Name | CAS Number | Substituents | Melting Point (°C) | Key Properties |
|---|---|---|---|---|
| This compound | 29096-75-1 | N,N-dimethyl, C6 methyl | Not reported | High lipophilicity, metabolic stability |
| 5-Chloro-2-methyl-1H-benzimidazol-6-amine | - | C5 chloro, C6 methyl | 108 | Antibacterial activity, electrophilic |
| 6-Nitro-1H-benzimidazol-2-amine | 6232-92-4 | C6 nitro | >250 | Reactive intermediate, polar |
| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | - | Pyrimidinyl linkage | 623 | Hydrogen-bonding, planar structure |
| N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine | - | Thiazole-methylene | >250 | Bidentate directing group, versatile |
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